molecular formula C28H49N7O11 B13734866 Morphin-N-oxyd ditartarate [German] CAS No. 37764-29-7

Morphin-N-oxyd ditartarate [German]

Cat. No.: B13734866
CAS No.: 37764-29-7
M. Wt: 659.7 g/mol
InChI Key: INISVPAOPMKHCO-WZYQIZRJSA-N
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Description

Morphin-N-oxyd ditartarate, also known as morphine-N-oxide, is an active opioid metabolite of morphine. It is a derivative of morphine, which is a potent analgesic used for the relief of moderate to severe pain. Morphin-N-oxyd ditartarate is known for its analgesic properties and is used in various medical and scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morphine-N-oxide involves the oxidation of morphine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst. The reaction typically takes place under controlled conditions to ensure the selective oxidation of the nitrogen atom in the morphine molecule .

Industrial Production Methods

Industrial production of morphine-N-oxide can involve large-scale oxidation processes using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Morphine-N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morphine-N-oxide has several scientific research applications, including:

Mechanism of Action

Morphine-N-oxide exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. It binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesia. The compound’s interaction with the mu-opioid receptors is similar to that of morphine, but with different potency and pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    Codeine-N-oxide: Another opioid metabolite with similar properties.

    Morphine-6-glucuronide: A potent metabolite of morphine with strong analgesic effects.

    Morphine-3-glucuronide: A less active metabolite of morphine.

Uniqueness

Morphine-N-oxide is unique in its specific interaction with opioid receptors and its distinct pharmacokinetic profile. It is less potent than morphine but can be used in combination with other compounds to enhance its analgesic effects. Its ability to form as a decomposition product of morphine also makes it an important compound in the study of opioid metabolism .

Properties

CAS No.

37764-29-7

Molecular Formula

C28H49N7O11

Molecular Weight

659.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C28H49N7O11/c1-14(2)22(34-25(42)19-8-6-12-35(19)27(44)21(30)15(3)37)26(43)33-18(13-36)24(41)31-16(9-10-20(38)39)23(40)32-17(28(45)46)7-4-5-11-29/h14-19,21-22,36-37H,4-13,29-30H2,1-3H3,(H,31,41)(H,32,40)(H,33,43)(H,34,42)(H,38,39)(H,45,46)/t15-,16+,17+,18+,19+,21+,22+/m1/s1

InChI Key

INISVPAOPMKHCO-WZYQIZRJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)N

Origin of Product

United States

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